molecular formula C8H5F3O3 B1586434 3-hydroxy-5-(trifluoromethyl)benzoic Acid CAS No. 328-69-8

3-hydroxy-5-(trifluoromethyl)benzoic Acid

Cat. No. B1586434
CAS RN: 328-69-8
M. Wt: 206.12 g/mol
InChI Key: BJUOAPFXYPEEMK-UHFFFAOYSA-N
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Description

3-hydroxy-5-(trifluoromethyl)benzoic acid, also known as 3-hydroxy-5-(trifluoromethyl)benzoate, is an organic compound that has been widely studied due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C7H4F3O3. It is a derivative of benzoic acid, and is structurally related to other compounds such as 3-hydroxy-4-methoxybenzoic acid and 3-hydroxy-4-nitrobenzoic acid. 3-hydroxy-5-(trifluoromethyl)benzoic acid has a wide range of uses in scientific research, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of other organic compounds, and as a biochemical probe.

Scientific Research Applications

Synthesis of Salicylanilide Derivatives

This compound is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates, which are important intermediates in pharmaceutical chemistry. The process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Ultra Trace Analysis

It serves as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method, which is crucial for detecting minute quantities of these compounds .

Influenza A Virus Inhibition

A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-hydroxy-5-(trifluoromethyl)benzoic acid. This compound exhibits significant inhibition on the membrane fusion between the virus and the endosome of host cells .

Drug Delivery Matrices

The related compound 2-hydroxy-4-(trifluoromethyl)benzoic acid has been used in hybrid aerogel preparations as drug delivery matrices for low water-solubility drugs. This suggests potential similar applications for 3-hydroxy-5-(trifluoromethyl)benzoic acid in drug delivery systems .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its excellent lipophilicity and binding affinity provided by the fluorinated substituents, this compound is employed in the synthesis of APIs .

properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUOAPFXYPEEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382459
Record name 3-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-5-(trifluoromethyl)benzoic Acid

CAS RN

328-69-8
Record name 3-hydroxy-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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